1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one
Description
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one is an organic compound known for its unique chemical structure and properties It is a triazine derivative with two hydroxymethyl groups attached to the triazine ring
Properties
CAS No. |
19708-68-0 |
|---|---|
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChI Key |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
Canonical SMILES |
C1NCN(C(=O)N1CO)CO |
Other CAS No. |
19708-68-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of formaldehyde with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form different triazine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound include various triazine derivatives with different functional groups. These products have diverse applications in chemical synthesis and material science.
Scientific Research Applications
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triazine ring can also participate in various chemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one include other triazine derivatives, such as:
Melamine: A triazine compound with three amino groups, used in the production of resins and plastics.
Cyanuric acid: A triazine derivative with three hydroxyl groups, used in water treatment and as a stabilizer for chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
